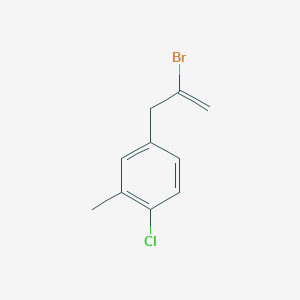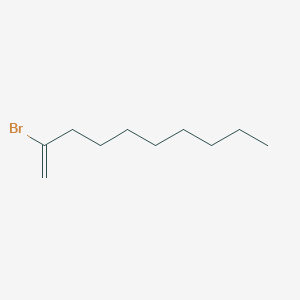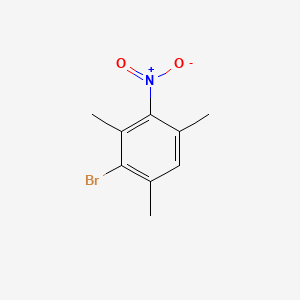
2-氯-3,5-双(三氟甲基)苯胺
描述
2-Chloro-3,5-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4ClF6N and a molecular weight of 263.57 g/mol . This compound is characterized by the presence of a chloro group and two trifluoromethyl groups attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
2-Chloro-3,5-bis(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique chemical structure.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)aniline typically involves the nitration of 2-chloro-3,5-bis(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step is commonly performed using hydrogen gas in the presence of a palladium-carbon catalyst under elevated pressure and temperature conditions .
Industrial Production Methods
Industrial production of 2-Chloro-3,5-bis(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
2-Chloro-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of palladium-carbon or other metal catalysts is typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitroso and nitro derivatives of the original compound.
Reduction Reactions: Products include various reduced forms of the compound, such as primary or secondary amines.
作用机制
The mechanism of action of 2-Chloro-3,5-bis(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, thereby affecting biochemical pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards certain molecular targets .
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but lacks the chloro group.
2-Chloro-4,6-bis(trifluoromethyl)aniline: Similar structure with different positioning of the trifluoromethyl groups.
2-Chloro-3,5-difluoroaniline: Similar structure but with difluoro groups instead of trifluoromethyl groups.
Uniqueness
2-Chloro-3,5-bis(trifluoromethyl)aniline is unique due to the combination of the chloro group and two trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific research and industrial applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-chloro-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFETFGEJPHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373900 | |
| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201593-90-0 | |
| Record name | 2-Chloro-3,5-bis(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-2-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 2-Chloro-3,5-bis(trifluoromethyl)aniline in the synthesis of Bistrifluron?
A1: 2-Chloro-3,5-bis(trifluoromethyl)aniline is a key intermediate in the synthesis of Bistrifluron []. It reacts with 2,6-difluorobenzoyl isocyanate in toluene to yield Bistrifluron with a 93.5% yield []. This reaction highlights the importance of this specific aniline derivative in constructing the final pesticide molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


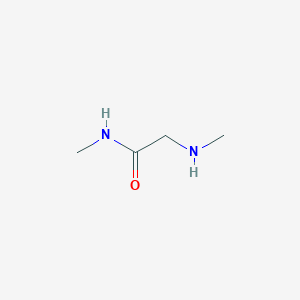
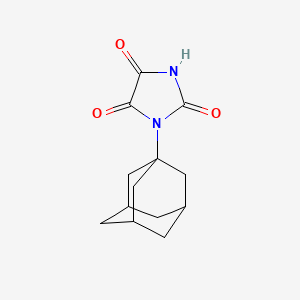
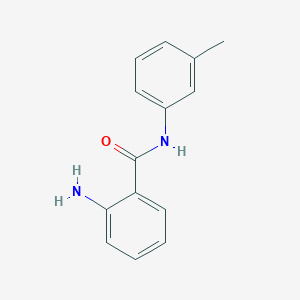

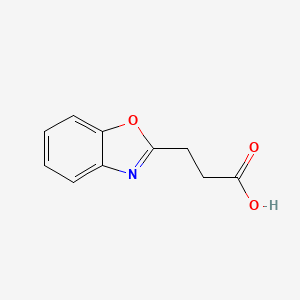
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)



